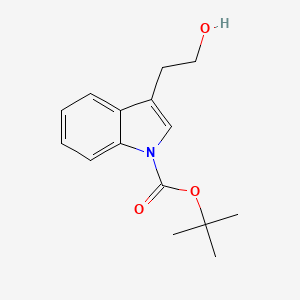

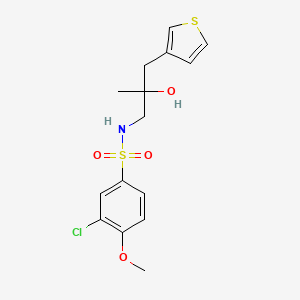

tert-butyl 3-(2-hydroxyethyl)-1H-indole-1-carboxylate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound “tert-butyl 3-(2-hydroxyethyl)-1H-indole-1-carboxylate” is a derivative of indole, which is a heterocyclic compound . The “tert-butyl” and “carboxylate” groups are common functional groups in organic chemistry, often used in synthesis .

Synthesis Analysis

While specific synthesis methods for this compound were not found, similar compounds such as “tert-butyl 3-[(2-hydroxyethyl)amino]propanoate” are synthesized from acetic acid and isobutylene . Another similar compound, “tert-butyl 3-(2-hydroxyethyl)azetidine-1-carboxylate”, is synthesized using a catalyst .Applications De Recherche Scientifique

Polymer Synthesis and Anionic Polymerization

BocAz has an electron-withdrawing tert-butyloxycarbonyl (BOC) group on the aziridine nitrogen. This BOC group activates the aziridine for anionic-ring-opening polymerization (AROP), allowing the synthesis of low-molecular-weight poly(BocAz) chains. The resulting polymer is linear, and its molecular weight is limited by poor solubility in AROP-compatible solvents. Deprotection of poly(BocAz) using trifluoroacetic acid (TFA) yields linear polyethyleneimine .

Gene Transfection and Drug Delivery

Polyethylenimine (PEI) is widely studied for non-viral gene transfection. BocAz derivatives could potentially serve as carriers for gene delivery due to their amine density and reactivity. Researchers are exploring modifications of BocAz-based polymers to enhance their biocompatibility and reduce cytotoxicity .

Metal Chelation and Coordination Chemistry

The functional groups in BocAz can coordinate with metal ions, making it useful in metal chelation and coordination chemistry. Researchers investigate its potential as a ligand for metal complexes or catalysts .

CO2 Capture Materials

Given its structural features, BocAz derivatives might be relevant in CO2 capture materials. Researchers could explore their adsorption properties and capacity for capturing carbon dioxide from gas streams .

Building Blocks for Organic Synthesis

BocAz derivatives, including tert-butyl 4-(2-ethoxy-2-oxoethyl)piperazine-1-carboxylate, serve as building blocks in organic synthesis. These compounds can be used to create amides, sulphonamides, and other novel organic structures .

Safety and Hazards

Propriétés

IUPAC Name |

tert-butyl 3-(2-hydroxyethyl)indole-1-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H19NO3/c1-15(2,3)19-14(18)16-10-11(8-9-17)12-6-4-5-7-13(12)16/h4-7,10,17H,8-9H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VTFPZEDGWAEVDL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1C=C(C2=CC=CC=C21)CCO |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H19NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

261.32 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

tert-butyl 3-(2-hydroxyethyl)-1H-indole-1-carboxylate | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(benzo[d]thiazol-2-yl)-3-(p-tolylthio)propanamide](/img/structure/B2646410.png)

![2,5-dichloro-N-((8-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)benzenesulfonamide](/img/structure/B2646412.png)

![ethyl 2-(2-((1-benzyl-1H-indol-3-yl)thio)acetamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B2646425.png)